5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 102120-96-7
VCID: VC20812236
InChI: InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H
SMILES: COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl
Molecular Formula: C17H22ClNOS
Molecular Weight: 323.9 g/mol

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.: 102120-96-7

Cat. No.: VC20812236

Molecular Formula: C17H22ClNOS

Molecular Weight: 323.9 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - 102120-96-7

Specification

CAS No. 102120-96-7
Molecular Formula C17H22ClNOS
Molecular Weight 323.9 g/mol
IUPAC Name 5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H
Standard InChI Key BNVOOCGMHFSIKN-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl
Canonical SMILES COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a secondary amine characterized by its tetrahydronaphthalene backbone with specific functional groups. It has been identified under multiple CAS registry numbers, suggesting variations in its structural configuration or preparation methods.

Nomenclature and Identification

The compound is recognized by several synonyms in chemical databases and literature:

  • 2-Thiopheneethanamine, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-, hydrochloride (1:1)

  • 5-Methoxy-N-[2-(2-thienyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-aminhydrochlorid(1:1)

  • 5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

  • 5-methoxy-N-[2-(2-thienyl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (1:1)

The compound has been assigned multiple CAS numbers in different registries:

  • 102120-96-7 (most commonly referenced)

  • 1148154-91-9 (possibly referring to a specific preparation method)

  • 1232344-37-4 (likely referring to the S-enantiomer)

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in various environments and applications.

PropertyValueSource
Molecular FormulaC17H22ClNOS
Molecular Weight323.9 g/mol
S-enantiomer FormulaC20H28ClNOS
S-enantiomer Weight365.96 g/mol
SMILESCCCN(CCC1=CC=CS1)[C@@H]2CC3=C(C(OC)=CC=C3)CC2.[H]Cl
Physical StateSolid
Purity (Commercial)97%

The compound features a tetrahydronaphthalene core with a methoxy group and a thiophene moiety, which contributes to its lipophilicity and potential biological interactions. Its structure contains multiple functional groups including ethers, secondary amines, and thiophene rings .

Synthesis Methods and Preparation

The synthesis of 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves several sequential chemical transformations, which have been documented in various preparation methods.

General Synthetic Approaches

Pharmacological Properties and Biological Activity

The compound 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride demonstrates several pharmacological properties that make it of interest for pharmaceutical research.

Neuropharmacological Effects

Research indicates that this compound and similar structures may exhibit significant psychoactive properties. They appear to modulate serotonin levels in the brain, which is significant for mood regulation. The compound interacts with neurotransmitter systems and receptors, potentially affecting both serotonin and dopamine pathways.

Relationship to Rotigotine

The compound is mentioned in relation to rotigotine preparation methods . Rotigotine is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This relation suggests potential applications in neurological disorders, though the exact relationship requires further clarification.

Potential ConcernObservationSource
HepatotoxicityPossible at higher doses
NeurotoxicityRequires further investigation
Therapeutic WindowNot fully established

Chemical Reactions and Derivatives

The compound can participate in various chemical reactions due to its functional groups, allowing for the creation of derivatives with potentially enhanced or altered properties.

Major Products and Derivatives

The reactions involving this compound can lead to various products including:

  • Oxidized derivatives

  • Reduced forms

  • Substituted analogs of the original compound

These transformations may produce compounds with altered pharmacological profiles, potentially enhancing desired effects or reducing unwanted side effects.

Supplier InformationDetailsSource
Catalog IDW168996
MDLMFCD22665923
Purity97%
Package Size100mg
Price (as of 2019)185.00 €

Research Applications

The compound is primarily used in pharmaceutical research, particularly in studies related to:

  • Neurotransmitter systems

  • Dopaminergic pathways

  • Development of novel therapeutic agents

  • Structure-activity relationship studies

Given its relation to rotigotine synthesis, it may also serve as an intermediate or reference standard in pharmaceutical manufacturing processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator